molecular formula C5H4BrClN2O B1383033 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 1858240-13-7

4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1383033
CAS No.: 1858240-13-7
M. Wt: 223.45 g/mol
InChI Key: KLRCGTPUNPUECA-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a five-membered ring with two adjacent nitrogen atoms, a bromine atom at the 4-position, a methyl group at the 5-position, and a carbonyl chloride group at the 3-position.

Biochemical Analysis

Biochemical Properties

4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit acetylcholinesterase activity, which affects nerve impulse transmission . This inhibition can lead to changes in cellular behavior, including altered movement and reduced survival rates in certain organisms . Furthermore, its impact on oxidative stress markers, such as malondialdehyde (MDA), indicates its role in cellular oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmission . Additionally, it influences gene expression by modulating transcription factors and signaling pathways. These molecular interactions highlight the compound’s potential as a modulator of biochemical and cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, affecting its potency and efficacy. Studies have shown that its inhibitory effects on enzymes and cellular processes can persist for extended periods, indicating its potential for long-term biochemical modulation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with increased oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its inhibition of oxidative phosphorylation suggests its role in cellular energy metabolism . Additionally, its impact on calcium uptake indicates its involvement in calcium signaling pathways . These interactions highlight the compound’s potential to modulate key metabolic processes.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with mitochondrial enzymes suggests its localization within mitochondria, where it can modulate energy metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 4-bromo-5-methyl-1H-pyrazole in anhydrous dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • Reflux the reaction mixture for several hours until the evolution of gas ceases.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-2-3(6)4(5(7)10)9-8-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRCGTPUNPUECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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